2-(2-(4-Ethynylphenoxy)ethoxy)ethanol
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Overview
Description
2-(2-(4-Ethynylphenoxy)ethoxy)ethanol is an organic compound with the molecular formula C14H18O4. It is a yellow oily substance primarily used for research purposes . This compound is part of the hydroxyl COFs linkers category and is known for its unique structure, which includes an ethynyl group attached to a phenoxy ring.
Preparation Methods
The synthesis of 2-(2-(4-Ethynylphenoxy)ethoxy)ethanol typically involves the reaction of 4-ethynylphenol with ethylene oxide in the presence of a base. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a catalyst like potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the ethynyl group of 4-ethynylphenol attacks the ethylene oxide, resulting in the formation of the desired product .
Chemical Reactions Analysis
2-(2-(4-Ethynylphenoxy)ethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The ethynyl group can undergo substitution reactions with halogens or other electrophiles, forming halogenated derivatives
Scientific Research Applications
2-(2-(4-Ethynylphenoxy)ethoxy)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme interactions and protein modifications.
Medicine: It serves as a precursor in the development of pharmaceuticals and therapeutic agents.
Industry: The compound is employed in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 2-(2-(4-Ethynylphenoxy)ethoxy)ethanol involves its interaction with various molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. This interaction can affect various biochemical pathways, including signal transduction and metabolic processes .
Comparison with Similar Compounds
2-(2-(4-Ethynylphenoxy)ethoxy)ethanol can be compared with similar compounds such as:
2-(2-(Dimethylamino)ethoxy)ethanol: This compound has a tertiary amine group instead of an ethynyl group, making it more basic and suitable for different applications.
2-(2-Ethoxyethoxy)ethanol: This compound lacks the ethynyl group and is primarily used as a solvent in various industrial applications.
2-Ethoxyethanol: Known for its use as a solvent, it has a simpler structure and different reactivity compared to this compound.
These comparisons highlight the unique properties of this compound, particularly its ethynyl group, which imparts distinct reactivity and applications.
Properties
CAS No. |
365134-24-3 |
---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-[2-(4-ethynylphenoxy)ethoxy]ethanol |
InChI |
InChI=1S/C12H14O3/c1-2-11-3-5-12(6-4-11)15-10-9-14-8-7-13/h1,3-6,13H,7-10H2 |
InChI Key |
HRHZMOZRATXNLH-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)OCCOCCO |
Origin of Product |
United States |
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